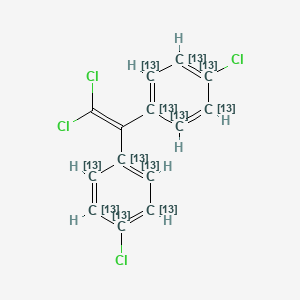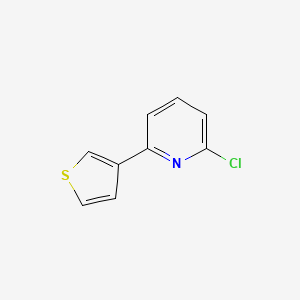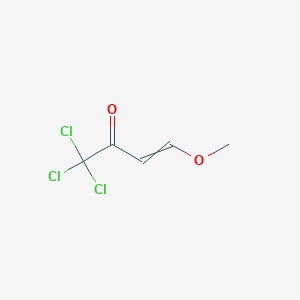
1-Benzyl-4-(1-phenylcyclopropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(1-phenylcyclopropyl)piperazine is a synthetic compound belonging to the piperazine class It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a phenylcyclopropyl group attached to the fourth position of the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 1-phenylcyclopropylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The process involves the following steps:
- Dissolution of piperazine in ethanol.
- Addition of benzyl chloride to the solution with continuous stirring.
- Introduction of 1-phenylcyclopropylamine to the reaction mixture.
- Maintenance of the reaction temperature at around 65°C.
- Isolation and purification of the product through crystallization and filtration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification techniques such as distillation and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, electrophiles; presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with halogen or other electrophilic groups.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(1-phenylcyclopropyl)piperazine has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, leading to modulation of neurotransmitter levels in the brain. This interaction results in various physiological and pharmacological effects, including stimulation and mood enhancement.
Comparación Con Compuestos Similares
1-Benzylpiperazine: Shares the benzyl group but lacks the phenylcyclopropyl group.
1-Phenylpiperazine: Contains the phenyl group but lacks the benzyl and cyclopropyl groups.
1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of the phenylcyclopropyl group.
Uniqueness: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine is unique due to the presence of both benzyl and phenylcyclopropyl groups, which confer distinct chemical and pharmacological properties. This combination of functional groups enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C20H24N2 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1-benzyl-4-(1-phenylcyclopropyl)piperazine |
InChI |
InChI=1S/C20H24N2/c1-3-7-18(8-4-1)17-21-13-15-22(16-14-21)20(11-12-20)19-9-5-2-6-10-19/h1-10H,11-17H2 |
Clave InChI |
VREIXSOUYLTXNJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)



![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)



